molecular formula C19H14ClNO5 B610749 SC-III3 CAS No. 1660110-65-5

SC-III3

Cat. No.: B610749
CAS No.: 1660110-65-5
M. Wt: 371.773
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SC-III3 is a novel scopoletin derivative, induces autophagy of human hepatoma HepG2 cells through AMPK/mTOR signaling pathway by acting on mitochondria. This compound reduces the viability of HepG2 cells and tumor growth of HepG2 xenograft mouse model. It induces the death of HepG2 cells by a way irrelevant to apoptosis and necrosis.

Scientific Research Applications

1. Optoelectronic Devices

III-V compound semiconductors (SC), including SC-III3, are pivotal in the development of optoelectronic devices. They find applications in optical fiber communications, infrared and visible LEDs/LDs, and high-efficiency solar cells. This compound materials like InP or GaAs-based III-V compounds and GaN-based compounds are especially important for short-wavelength light emitters used in solid-state lighting systems (Mokkapati & Jagadish, 2009).

2. Atomic Properties Research

Research on Sc III atomic properties has been conducted using high-precision relativistic all-order methods. This includes studies on reduced matrix elements, oscillator strengths, transition rates, and lifetimes for various levels of Sc III. These findings are critical for theoretical modeling and experiment planning in various scientific fields (Safronova & Safronova, 2012).

3. Multidisciplinary Scientific Computing

This compound, in the context of Scientific Computing (SC), is involved in a broad, multidisciplinary area including applications in science, engineering, mathematics, and computer science. As modern science relies heavily on computational modeling and data analysis, this compound plays a role in advancing scientific knowledge and engineering practices (Bhattacharya, 2013).

4. Autophagy Induction in Hepatoma Cells

This compound, a derivative of scopoletin, has been shown to induce autophagy in human hepatoma HepG2 cells. It acts on mitochondria through the AMPK/mTOR signaling pathway, leading to autophagic cell death. This property of this compound reflects its cytotoxic effect on HepG2 cells (Zhao et al., 2015).

5. Sustainable Chemistry Applications

In the realm of sustainable chemistry (SC), this compound may play a role in optimizing chemical processes and products concerning energy, material consumption, safety, toxicity, and environmental degradability. This compound's potential application in this field is part of a broader movement to align chemical research with societal sustainability goals (Böschen, Lenoir, & Scheringer, 2003).

6. Nuclear Experiment Monitoring

This compound might be involved in monitoring critical parameters in nuclear experiments, such as in the PandaX-III experiment. A modular slow control system (SCS) using this compound can ensure proper operation and provide essential data for corrections in such high-stakes scientific environments (Yan et al., 2021).

Properties

CAS No.

1660110-65-5

Molecular Formula

C19H14ClNO5

Molecular Weight

371.773

IUPAC Name

3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide

InChI

InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23)

SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC-III3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.